![molecular formula C8H13Br B6203685 2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers CAS No. 1870213-59-4](/img/no-structure.png)

2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers

货号 B6203685

CAS 编号:

1870213-59-4

分子量: 189.1

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which include 2-(bromomethyl)bicyclo[4.1.0]heptane, are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They have served as useful building blocks in organic synthesis . The chemistry of bicyclo[4.1.0]heptenes includes thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .Molecular Structure Analysis

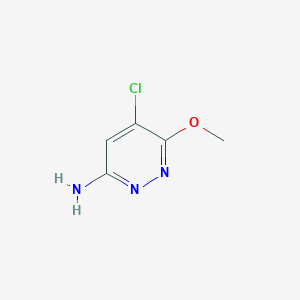

The molecular structure of 2-(bromomethyl)bicyclo[4.1.0]heptane can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system . The chemistry described can be used to produce a variety of new compounds .属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)bicyclo[4.1.0]heptane involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system, followed by bromination and subsequent deprotection to yield the final product.", "Starting Materials": ["Cyclopentadiene", "Methacrolein", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene and methacrolein undergo a Diels-Alder reaction to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is treated with bromine to yield a mixture of diastereomers of 2-(bromomethyl)bicyclo[4.1.0]heptane.", "Step 3: The mixture of diastereomers is deprotected using hydrogen peroxide and sodium hydroxide to remove the methoxy group.", "Step 4: The crude product is purified by acid-base extraction using sulfuric acid and sodium bicarbonate.", "Step 5: The purified product is obtained as a colorless oil by evaporation of the solvent (methanol/diethyl ether)."] } | |

CAS 编号 |

1870213-59-4 |

产品名称 |

2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers |

分子式 |

C8H13Br |

分子量 |

189.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine

1310078-72-8

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

1955507-40-0

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid

1710472-05-1

3-(cyclopropylamino)oxetane-3-carboxylic acid

1518958-39-8